molecular formula C36H69BrN2O13 B8106651 Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc

Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc

Cat. No.: B8106651
M. Wt: 817.8 g/mol
InChI Key: ZZVSVZBPNGNNOE-UHFFFAOYSA-N
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Description

Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as a promising approach for targeted therapy drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc involves multiple steps, typically starting with the preparation of the PEG linker. The PEG linker is then functionalized with bromoacetamide and ethylcarbamoyl groups. The final step involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) for coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc primarily undergoes substitution reactions due to the presence of the bromoacetamide group. This group is highly reactive and can be substituted with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine nucleophile would result in the formation of an amide bond, while reaction with a thiol would form a thioether bond .

Scientific Research Applications

Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc is widely used in scientific research, particularly in the development of PROTACs. These compounds have applications in:

Mechanism of Action

The mechanism of action of Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc involves its role as a linker in PROTACs. PROTACs work by bringing together a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker provides the necessary flexibility and distance between the two ligands to ensure effective binding and degradation .

Comparison with Similar Compounds

Similar Compounds

  • Bromoacetamido-PEG4-ethylcarbamoyl-C8-Boc
  • Bromoacetamido-PEG6-ethylcarbamoyl-C8-Boc
  • Bromoacetamido-PEG12-ethylcarbamoyl-C8-Boc

Uniqueness

Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc is unique due to its specific PEG chain length (PEG9), which provides an optimal balance between flexibility and rigidity. This balance is crucial for the effective functioning of PROTACs, as it ensures proper spatial arrangement of the ligands for target protein degradation .

Properties

IUPAC Name

tert-butyl 10-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-10-oxodecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H69BrN2O13/c1-36(2,3)52-35(42)11-9-7-5-4-6-8-10-33(40)38-12-14-43-16-18-45-20-22-47-24-26-49-28-30-51-31-29-50-27-25-48-23-21-46-19-17-44-15-13-39-34(41)32-37/h4-32H2,1-3H3,(H,38,40)(H,39,41)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVSVZBPNGNNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H69BrN2O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

817.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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